(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one
CAS No.: 126424-83-7
Cat. No.: VC21183948
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126424-83-7 |
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Molecular Formula | C7H11NO |
Molecular Weight | 125.17 g/mol |
IUPAC Name | (8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
Standard InChI | InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2/t6-/m0/s1 |
Standard InChI Key | KSSXTPBFMJHPIR-LURJTMIESA-N |
Isomeric SMILES | C1C[C@H]2CCC(=O)N2C1 |
SMILES | C1CC2CCC(=O)N2C1 |
Canonical SMILES | C1CC2CCC(=O)N2C1 |
Introduction
Chemical Identity and Properties
The compound (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one represents an important member of the pyrrolizine class of heterocycles. Its stereochemical configuration is critical for its biochemical properties and synthetic utility in creating bioactive compounds. The pyrrolizine core consists of two fused five-membered rings with a nitrogen atom at the junction position, creating a rigid bicyclic structure.
Physical and Chemical Properties
The available data reveals several key properties of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one that define its chemical identity and behavior:
Property | Value |
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Compound Name | (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one |
Molecular Formula | C7H11NO |
Molecular Weight | 125.17 g/mol |
CAS Number | 126424-83-7 |
Alternative Names | (8S)-1,2,5,6,7,8-hexahydropyrrolizin-3-one; 3H-PYRROLIZIN-3-ONE,HEXAHYDRO-,(7AS)-(9CI) |
Stereochemistry | S configuration |
Functional Group | Ketone at 3-position |
Structure Type | Bicyclic heterocycle |
The compound possesses a ketone functional group that serves as a reactive center for various chemical transformations, including nucleophilic additions, reductions, and condensation reactions. This reactivity makes it particularly useful as a synthetic intermediate .
Structural Features and Configuration
The structure of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one incorporates a saturated pyrrolizine scaffold with a carbonyl group at the 3-position. The (S) stereochemistry refers to the specific spatial arrangement at the chiral center in the molecule, which is critical for its biological activity and synthetic applications. This stereocenter creates asymmetry that influences the compound's three-dimensional structure and its interactions with biological targets and reagents .
The bicyclic framework provides conformational rigidity, which can be advantageous in biological systems where specific spatial arrangements are required for receptor binding. The nitrogen atom at the bridgehead position contributes to the compound's basicity and ability to participate in hydrogen bonding, further enhancing its utility in medicinal chemistry applications.
Synthesis Approaches
Several synthetic methodologies can be employed to prepare (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one, drawing from established procedures for similar pyrrolizine-based compounds.
General Synthetic Strategies
Based on related pyrrolizinone syntheses found in the literature, several approaches can be considered for the preparation of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one:
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Proline-derived strategies: Starting from optically active proline derivatives such as methyl N-Boc-prolinate to establish the required stereochemistry early in the synthesis .
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Cyclization approaches: Utilizing appropriately functionalized intermediates that can undergo intramolecular cyclization to form the bicyclic pyrrolizine core.
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Stereoselective transformations: Employing stereoselective reactions to establish the (S) configuration at the chiral center, particularly if starting from non-chiral precursors.
Synthetic Precedents in Related Compounds
Applications in Organic Synthesis
(S)-Tetrahydro-1H-pyrrolizin-3(2H)-one serves as a versatile building block in organic synthesis, contributing to the construction of more complex molecules with biological significance.
As a Precursor to Natural Products
The pyrrolizinone scaffold represents an important structural motif found in various natural products, particularly in bacterial secondary metabolites. The compound's utility in natural product synthesis is exemplified by its role in constructing molecules like legonmycins, which are produced by Streptomyces bacteria .
Biological and Pharmaceutical Relevance
While specific biological data on (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one is limited in the available search results, its structural classification suggests potential relevance in pharmaceutical research.
Related Bioactive Compounds
The pyrrolizine scaffold appears in various bioactive compounds, including bacterial secondary metabolites like legonmycins. These compounds, derived from Streptomyces bacteria, represent a class of natural products with potential pharmacological applications . The structural similarity between (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one and these bioactive natural products suggests that it may possess inherent biological activity or serve as a valuable precursor to compounds with therapeutic potential.
Pharmaceutical Applications
The stereochemically defined structure of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one makes it particularly valuable in pharmaceutical contexts, where specific three-dimensional arrangements are often crucial for biological activity. The compound's potential applications include:
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Development of enzyme inhibitors: The rigid bicyclic structure can provide a scaffold for designing compounds that interact specifically with enzyme active sites.
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Creation of receptor modulators: The nitrogen heterocycle offers opportunities for hydrogen bonding and other interactions important in receptor binding.
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Synthesis of antimicrobial agents: Given its relationship to bacterial secondary metabolites, derivatives might exhibit antimicrobial properties.
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Construction of neurologically active compounds: Nitrogen heterocycles often exhibit activity in the central nervous system.
The well-defined stereochemistry of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one is particularly important in drug development, as different stereoisomers can exhibit dramatically different pharmacological profiles.
Related Compounds and Structural Analogs
Several structurally related compounds provide context for understanding the chemical and biological significance of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one.
Key Structural Analogs
The search results reveal several important analogs that share structural similarities with (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one:
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(S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine (CAS: 179685-47-3): This compound features an imine group in place of the ketone but maintains the same basic pyrrolizine scaffold. It has a molecular formula of C7H12N2 and a molecular weight of 124.187 g/mol.
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3-amino-2-methyl-5,6,7,7a-tetrahydro-1H-pyrrolizin-1-one: This more functionalized pyrrolizinone derivative serves as an intermediate in the synthesis of legonmycins and features additional substituents on the pyrrolizine core .
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C(7a)-hydroxylated pyrrolizidines: These compounds, mentioned in the context of legonmycin synthesis, represent another class of related structures with additional oxygen functionality .
Structural-Activity Relationships
The structural variations among these related compounds provide insights into potential structure-activity relationships. The presence of different functional groups (ketone vs. imine), additional substituents (methyl groups, amino groups), and varying oxidation states (hydroxylation) can significantly impact the chemical reactivity and biological properties of these molecules.
For example, the conversion of the ketone in (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one to an imine as in (S)-Tetrahydro-1H-pyrrolizin-3(2H)-imine represents a change in both electronic properties and hydrogen bonding capabilities, which could alter how the molecule interacts with biological targets .
Analytical Characterization
Proper identification and characterization of (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one are essential for research and development applications.
Chromatographic Analysis
Chromatographic techniques such as high-performance liquid chromatography (HPLC) would be valuable for assessing the purity of synthesized (S)-Tetrahydro-1H-pyrrolizin-3(2H)-one. The use of chiral stationary phases could confirm the enantiomeric purity, which is crucial given the compound's defined stereochemistry.
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